molecular formula C16H17F3N2O2 B2633059 N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide CAS No. 2094570-56-4

N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide

Cat. No. B2633059
CAS RN: 2094570-56-4
M. Wt: 326.319
InChI Key: RWHOVIDYTUCXHY-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . Its structure suggests that it might have interesting biological activities, as both benzamides and piperidines are common motifs in medicinal chemistry .


Molecular Structure Analysis

The compound contains a benzamide group attached to a piperidine ring, which is a common structure in many pharmaceuticals . The trifluoromethyl group could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .


Chemical Reactions Analysis

Benzamides can undergo a variety of reactions, including hydrolysis to form benzoic acid and the corresponding amine . The presence of the piperidine ring could also enable reactions at the nitrogen atom .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many benzamide derivatives are known to interact with enzymes such as histone deacetylases, while piperidines are often found in drugs acting on the central nervous system .

Future Directions

Given the prevalence of benzamides and piperidines in medicinal chemistry, this compound could potentially be of interest in the development of new pharmaceuticals . Further studies would be needed to determine its biological activity and potential applications.

properties

IUPAC Name

N-(1-prop-2-enoylpiperidin-3-yl)-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2/c1-2-14(22)21-9-3-4-13(10-21)20-15(23)11-5-7-12(8-6-11)16(17,18)19/h2,5-8,13H,1,3-4,9-10H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHOVIDYTUCXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide

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